molecular formula C16H17Cl2N3 B11941332 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline CAS No. 199735-57-4

4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline

Cat. No.: B11941332
CAS No.: 199735-57-4
M. Wt: 322.2 g/mol
InChI Key: ARNYCJGWBMBZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is used in various applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline typically involves the diazotization of 2,3-dichloroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include:

    Diazotization: 2,3-dichloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with N,N-diethylaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and pH precisely.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Depending on the conditions, oxidation can yield various products, including quinones or nitro compounds.

    Reduction: Reduction typically results in the formation of 2,3-dichloroaniline and N,N-diethylaniline.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline has several applications in scientific research:

    Chemistry: It is used as a dye intermediate and in the study of azo compound reactivity.

    Biology: The compound can be used in staining techniques for biological specimens.

    Medicine: Research into its potential use in drug development and as a model compound for studying azo compound metabolism.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline involves its interaction with various molecular targets. The azo group (N=N) can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,3-dichlorophenyl)diazenyl]-N,N-dimethylaniline
  • 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylbenzeneamine
  • 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylphenylamine

Uniqueness

4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity profiles.

Properties

CAS No.

199735-57-4

Molecular Formula

C16H17Cl2N3

Molecular Weight

322.2 g/mol

IUPAC Name

4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C16H17Cl2N3/c1-3-21(4-2)13-10-8-12(9-11-13)19-20-15-7-5-6-14(17)16(15)18/h5-11H,3-4H2,1-2H3

InChI Key

ARNYCJGWBMBZKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.